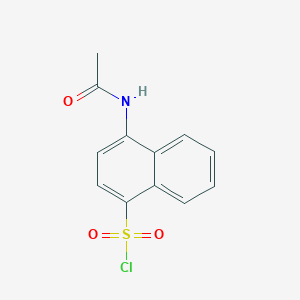
5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Übersicht
Beschreibung
5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione, also known as 5-Methyl-5-nitro-imidazolidine-2,4-dione (MNID), is an organic compound that has been used in a variety of scientific and medical applications. MNID is a versatile molecule that can be used in a variety of ways, including as a catalyst, as a reagent, and as a drug. MNID has been studied in depth and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, including 5-methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione, involves the reaction of substituted phenyl isocyanates with specific propanenitriles. This process yields ureidocarboxylic acids and imidazolidine-2,4-diones, characterized by NMR spectra and X-ray diffraction (Sedlák et al., 2005).
Molecular Structure and Binding Studies
- Crystal Structure : The compound nilutamide, which is a variant of imidazolidine-2,4-dione, displays an intermolecular hydrogen bonding structure, as determined through crystallography. This has implications for understanding the molecular geometry and interactions of related compounds (Trasi et al., 2012).
- DNA Binding Studies : Research on various imidazolidine derivatives has shown their affinity for DNA binding, which is crucial for exploring their potential as anticancer drugs. The study of their binding strength and spectroscopic response offers insights into their biological applications and effectiveness (Shah et al., 2013).
Therapeutic and Pharmacological Potential
- Antitumor Activity : New hybrids of imidazolidine-2,4-dione have been synthesized and evaluated for their antitumor activity. This research is significant in the quest for effective cancer treatments (El-Sayed et al., 2018).
- Antidepressant and Anxiolytic Activity : Certain imidazolidine-2,4-dione derivatives have been identified to possess dual receptor affinity, potentially enhancing their effectiveness as antidepressants and anxiolytics. This indicates the compound's versatility in treating various mental health disorders (Czopek et al., 2013).
Zukünftige Richtungen
While specific future directions for this compound were not found, cyclodextrins, which are well-known macrocyclic oligosaccharides, have been widely used as artificial enzymes, chiral separators, chemical sensors, and drug excipients, owing to their hydrophobic and chiral interiors. Due to their remarkable inclusion capabilities with small organic molecules, more recent interests focus on organic reactions catalyzed by cyclodextrins .
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione is Tankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
The compound interacts with its target, TNKS, and inhibits its function It’s known that the inhibition of tnks can lead to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the functions of TNKS. TNKS plays a crucial role in several cellular processes, and its inhibition can affect these processes . The downstream effects of these changes are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibition of TNKS. This can lead to changes in the cellular processes that TNKS is involved in . .
Eigenschaften
IUPAC Name |
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOWKFCGBXAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389472 | |
| Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64464-22-8 | |
| Record name | 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



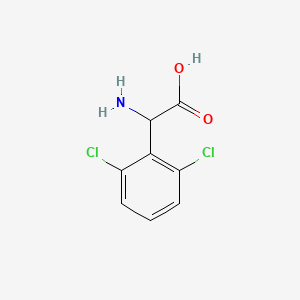
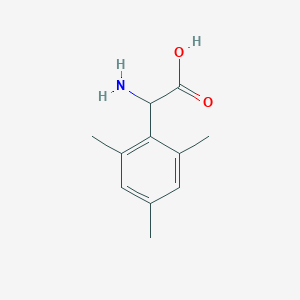
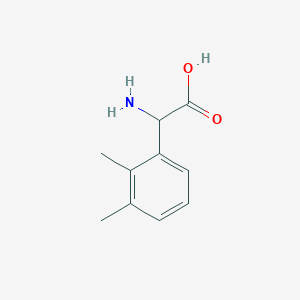
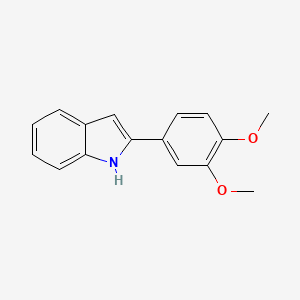


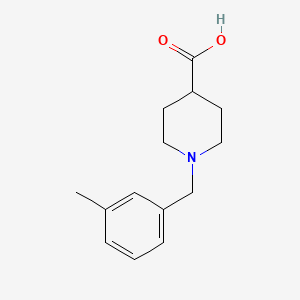
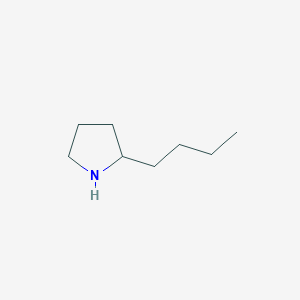

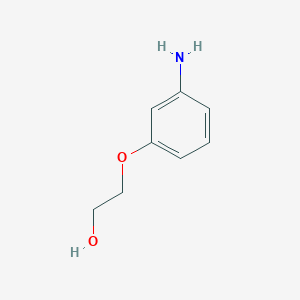

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
